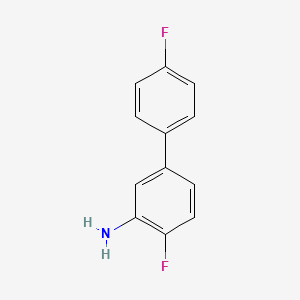

4,4'-Difluorobiphenyl-3-amine

描述

Structural Context and Significance of Fluorinated Biphenyl (B1667301) Systems in Organic Chemistry

The biphenyl framework, consisting of two connected phenyl rings, is a rigid and electronically versatile scaffold in organic chemistry. chemicalbook.com The introduction of fluorine atoms onto this framework creates what are known as fluorinated biphenyl systems. These compounds have gained considerable importance across various scientific domains, including medicinal chemistry, crop protection, and materials science. molport.com

The significance of fluorine substitution stems from its unique properties. Fluorine is the most electronegative element, and its incorporation into an organic molecule can drastically alter electronic distribution, chemical reactivity, and biological interactions. molport.com The carbon-fluorine (C-F) bond is exceptionally strong, which imparts high chemical and thermal stability to the molecule. molport.com This stability is highly desirable in applications like the development of robust liquid crystal displays (LCDs), organic light-emitting diodes (OLEDs), and advanced polymers. chemicalbook.commolport.com In medicinal chemistry, the strategic placement of fluorine can enhance a drug's metabolic stability, improve its binding affinity to target receptors, and increase its lipophilicity, which affects how it is absorbed and distributed. molport.com

Overview of Research Trajectories for Biphenyl Amine Architectures

Biphenyl amine architectures, which feature an amine group (-NH₂) on the biphenyl scaffold, are fundamental building blocks in chemical synthesis. molport.com The amino group is highly reactive and serves as a versatile handle for constructing more complex molecules, including pharmaceuticals, dyes, and organometallic complexes. chemicalbook.com

Research involving biphenyl amines is extensive and follows several key trajectories. A primary focus is their use as precursors in the synthesis of a wide range of pharmacologically active compounds, with derivatives showing potential as antimicrobial, anti-inflammatory, and anticancer agents. The development of efficient synthetic methodologies, such as the Suzuki-Miyaura cross-coupling reaction, has been crucial for accessing diverse substituted biphenyls. chemicalbook.com In materials science, these amines are integral to creating functional materials. Their ability to be polymerized or incorporated into larger structures makes them valuable for producing conductive polymers and liquid crystals. The ongoing exploration of biphenyl amine derivatives continues to yield novel compounds with tailored electronic and biological properties.

Rationale for Advanced Investigation of 4,4'-Difluorobiphenyl-3-amine

The compound this compound, identified by the CAS number 323-93-3, presents a unique combination of structural features that make it a compelling target for advanced scientific investigation. chemicalbook.comchemicalbook.com Its architecture combines the robust 4,4'-difluorobiphenyl (B165722) core with a strategically placed amine group at the 3-position.

The rationale for its investigation is multifaceted:

Electronic Modulation: The two fluorine atoms at the para-positions (4 and 4') are strongly electron-withdrawing. This influences the electron density across the entire biphenyl system, affecting its reactivity and intermolecular interactions. This substitution pattern is known to be favorable in materials for liquid crystals and other electronic applications. molport.com

Site for Functionalization: The amine group at the 3-position provides a reactive site for further chemical modification. It can be used to build larger, more complex molecules for pharmaceutical or materials science applications. molport.com Its position (meta to the biphenyl linkage) offers a different electronic and steric environment compared to other isomers, potentially leading to novel properties.

Precursor for Advanced Materials: As a fluorinated aromatic amine, it serves as a potential monomer for high-performance polymers, such as polyimides, where the fluorine content can enhance thermal stability and the amine groups facilitate polymerization. bldpharm.com

While specific experimental data for this compound is not widely available, its fundamental properties can be estimated based on its structure and data from related isomers. The scarcity of published research on this particular isomer underscores its status as a novel compound with untapped potential, justifying further synthetic and characterization studies.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 323-93-3 | chemicalbook.comchemicalbook.com |

| Molecular Formula | C₁₂H₉F₂N | chemicalbook.com |

| Molecular Weight | 205.2 g/mol | chemicalbook.com |

| Boiling Point | ~306.8 ± 27.0 °C (Predicted) | * |

| Density | ~1.240 ± 0.06 g/cm³ (Predicted) | * |

| pKa | ~2.71 ± 0.10 (Predicted) | * |

Structure

3D Structure

属性

IUPAC Name |

2-fluoro-5-(4-fluorophenyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2N/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPPOGGQSLVSHNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)F)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,4 Difluorobiphenyl 3 Amine and Analogs

Modern Cross-Coupling Strategies for Biphenyl (B1667301) Core Assembly

Contemporary synthetic chemistry relies heavily on transition metal-catalyzed cross-coupling reactions to form the carbon-carbon bond that constitutes the biphenyl backbone. Among these, palladium-catalyzed reactions are the most prominent and well-developed.

Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a cornerstone for the synthesis of biphenyl derivatives, including 4,4'-Difluorobiphenyl-3-amine. acs.orglibretexts.org This reaction involves the palladium-catalyzed cross-coupling of an aryl halide with an aryl boronic acid or its ester. libretexts.org A general scheme for this reaction involves the coupling of an appropriately substituted aryl halide with a corresponding arylboronic acid in the presence of a palladium catalyst and a base. The catalytic cycle typically proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron compound, and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst. libretexts.org

For the synthesis of analogs, such as 4-methoxybiphenyl, the Suzuki-Miyaura reaction has been successfully employed using phenylboronic acid and 4-iodoanisole (B42571) with a Pd/C catalyst. scielo.org.mx Microwave-assisted heating has been shown to accelerate these reactions, with yields ranging from 41% to 92% depending on the reaction time. scielo.org.mx

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst and ligands. The development of specialized ligands has been crucial in expanding the scope and improving the efficiency of these reactions. wikipedia.org For instance, the use of bidentate phosphine (B1218219) ligands like diphenylphosphinobinapthyl (BINAP) and diphenylphosphinoferrocene (B1173518) (DPPF) has been shown to improve reaction rates and yields, particularly for the coupling of aryl iodides and triflates. wikipedia.org These ligands are thought to prevent the formation of unreactive palladium iodide dimers, thereby accelerating the catalytic cycle. wikipedia.org

Sterically hindered phosphine ligands, such as those based on a biphenyl scaffold, have also proven effective. nih.gov In some cases, more electron-rich phosphine ligands have been found to provide superior catalytic activity, a somewhat counterintuitive finding given that electron-deficient ligands would be expected to increase the Lewis acidity of the metal center. nih.gov The optimization of reaction conditions, including the choice of base and solvent, is also critical for achieving high yields. mdpi.com For example, in the synthesis of chiral pyrrolidines via a related copper-catalyzed cycloaddition, the use of K2CO3 as a base and DCM as the solvent at low temperatures was found to be optimal. mdpi.com

Table 1: Examples of Catalyst Systems in Cross-Coupling Reactions

| Catalyst/Ligand | Reaction Type | Substrates | Key Features |

|---|---|---|---|

| Pd/C | Suzuki-Miyaura | Phenylboronic acid, 4-iodoanisole | Microwave-assisted, yields up to 92%. scielo.org.mx |

| Pd(BINAP) | Buchwald-Hartwig | Aryl bromides, primary amines | High enantiopurity in intermolecular coupling. libretexts.org |

| (o-biphenyl)(t-Bu)2P | Gold(I)-Catalyzed Hydroamination | Alkenyl carbamates | Steric protection enhances efficiency. nih.gov |

| CuI/Phenanthroline | Goldberg Reaction | 2-chlorobenzoic acid, aniline (B41778) | Alternative to Buchwald-Hartwig amination. wikipedia.org |

| PdCl2(P(o-Tolyl3)2 | Buchwald-Hartwig | Aryl bromides, N,N-diethylamino-tributyltin | Early example of C-N cross-coupling. libretexts.org |

The synthesis of this compound requires careful consideration of the precursor design to ensure the correct placement of the fluorine and amine groups. One common strategy involves the use of a pre-functionalized aryl halide or boronic acid. For example, a retrosynthetic analysis might involve disconnecting the biphenyl into a 4-fluorophenyl fragment and a 4-fluoro-3-aminophenyl fragment.

A plausible synthetic route could start with the Miyaura borylation of 3-nitro-4-fluorobromobenzene to produce 3-nitro-4-fluorophenylboronic acid. This intermediate can then be coupled with a suitable 4-fluorophenyl halide under Suzuki conditions. The final step would be the reduction of the nitro group to an amine, which can often be achieved with high efficiency using catalytic hydrogenation.

Alternatively, regioselective fluorination can be achieved through various methods, including nucleophilic fluorination. nih.gov The regioselectivity of such reactions can be influenced by factors like the electronic properties of the substrate and the use of hydrogen-bonding catalysts. nih.gov

Optimization of Catalyst Systems and Ligands

Buchwald-Hartwig Amination Approaches for Aryl-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, providing a direct method for the synthesis of aryl amines from aryl halides. wikipedia.orglibretexts.org This reaction has largely replaced harsher traditional methods for C-N bond formation, such as the Goldberg reaction and nucleophilic aromatic substitution. wikipedia.org The reaction is versatile and can be applied to a wide range of amines and aryl halides. libretexts.org

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and finally reductive elimination to yield the aryl amine. wikipedia.org The choice of ligand is critical, with sterically hindered and electron-rich phosphine ligands often providing the best results. researchgate.net For instance, a late-stage functionalization strategy could involve a Suzuki coupling to form a halogenated biphenyl intermediate, followed by a Buchwald-Hartwig amination to introduce the amine group.

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Copper)

While palladium is the most common catalyst for these transformations, other transition metals, particularly copper, have also been employed. The Ullmann condensation, a classic copper-catalyzed reaction, can be used to form aryl-aryl bonds, as well as aryl-ether, aryl-thioether, and aryl-amine bonds. wikipedia.orgbyjus.com However, traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org

More recent developments have led to milder, catalytic versions of the Ullmann reaction. frontiersin.org For example, a CuI-catalyzed Ullmann-type amination has been developed that proceeds under milder conditions (60–100°C) in the absence of additional ligands. frontiersin.org Copper has also been used in the synthesis of related compounds, such as in the coupling of 2-iodo-3,4-difluorobiphenyl with aniline to form an analog of the target compound.

Classical Amination and Aromatic Substitution Pathways

Prior to the advent of modern cross-coupling methods, classical approaches such as diazotization and coupling were used for the synthesis of biphenyl amines. For instance, 2,4-dichloroaniline (B164938) can be diazotized and then coupled with 3-amino-4-fluorobenzene. However, these methods often suffer from low yields and poor regioselectivity due to competing side reactions.

Another classical method for the synthesis of symmetric biaryls is the Ullmann reaction, which involves the copper-mediated coupling of two aryl halide molecules. byjus.comorganic-chemistry.org This reaction can also be used to form biphenylenes from diiodo-biphenyls. byjus.com However, the harsh conditions required for the classical Ullmann reaction have led to it being largely superseded by palladium-catalyzed methods. wikipedia.org

Diazotization and Subsequent Transformations for Amine Introduction

Diazotization is a foundational process in aromatic chemistry for converting a primary aromatic amine into a diazonium salt, which is a versatile intermediate. unacademy.comresearchgate.net This process typically involves treating the amine with nitrous acid (HNO₂), often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. unacademy.comorganic-chemistry.orgwikipedia.org

The resulting diazonium salt ([Ar-N₂]⁺X⁻) is highly reactive due to the excellent leaving group ability of molecular nitrogen (N₂). nih.gov This intermediate can undergo a variety of subsequent transformations to introduce a wide range of functional groups onto the aromatic ring. organic-chemistry.orgnih.gov While diazonium salts are famous for reactions like the Sandmeyer reaction (introducing halides or cyanide) and the Schiemann reaction (introducing fluorine), they can also be used in coupling reactions to form biphenyl linkages. organic-chemistry.orgwikipedia.org

For instance, a diazonium salt prepared from an aniline derivative can react with another aromatic compound, such as 4-fluoroaniline, in a coupling reaction to form a substituted biphenyl. google.com The Gomberg-Bachmann reaction is a classic example where a diazonium salt is coupled with another aromatic ring. wikipedia.org However, these reactions can sometimes suffer from low yields and a lack of regiocontrol, leading to mixtures of products.

A proposed diazotization route for a related compound, 3,4-dichloro-2-amino-5-fluorobiphenyl, involves the diazotization of 3,4-dichloroaniline (B118046) with nitroso sulfuric acid, followed by a coupling reaction with 4-fluoroaniline. google.com While effective for some substrates, the stability of the diazonium intermediate and control over side reactions are significant considerations. nih.gov

Nitration-Reduction Sequences for Aromatic Amines

A prevalent and reliable two-step method for introducing an amino group onto an aromatic ring is the nitration-reduction sequence. pressbooks.pubyoutube.com This strategy is fundamental in the synthesis of arylamines. pressbooks.pubstudymind.co.uk

The first step is an electrophilic aromatic substitution (EAS) reaction, where the aromatic ring is nitrated using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). pearson.com This combination generates the highly electrophilic nitronium ion (NO₂⁺), which attacks the aromatic ring to form a nitroaromatic compound. youtube.compearson.com For a biphenyl system, the position of nitration is directed by the existing substituents on the rings.

The second step involves the reduction of the nitro group (–NO₂) to a primary amine (–NH₂). This transformation can be achieved using various reducing agents, depending on the presence of other functional groups in the molecule. pressbooks.pub

Catalytic Hydrogenation : Hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni) is highly effective. studymind.co.ukmasterorganicchemistry.com However, this method can also reduce other functional groups like alkenes or carbonyls. pressbooks.pub

Metal/Acid Reduction : A common and often milder approach involves the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium, such as hydrochloric acid or acetic acid. pressbooks.pubmasterorganicchemistry.com Tin(II) chloride (SnCl₂) is particularly mild and is often used when sensitive functional groups are present. pressbooks.pub

This sequence is a cornerstone of industrial aniline synthesis and is applicable to the synthesis of aminated biphenyls. youtube.com For example, a 4,4'-difluorobiphenyl (B165722) precursor could be nitrated, and the resulting nitro-biphenyl derivative would then be reduced to yield the corresponding aminobiphenyl. The key challenge lies in controlling the regioselectivity of the initial nitration step to install the nitro group at the desired position (C-3).

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) provides a direct route for introducing an amine group by displacing a suitable leaving group on an aromatic ring. masterorganicchemistry.com Unlike typical nucleophilic substitutions (SN1/SN2), which are not feasible on aryl halides, the SNAr mechanism is effective when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs), such as a nitro (–NO₂) or cyano (–CN) group, positioned ortho or para to the leaving group. pressbooks.pubbyjus.com

The mechanism proceeds in two steps:

Addition : A nucleophile (e.g., ammonia, NH₃, or an amine) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The EWG at the ortho or para position is crucial for stabilizing the negative charge of this intermediate. pressbooks.pub

Elimination : The leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.pub

In the context of synthesizing fluorinated aminobiphenyls, fluorine itself can act as an excellent leaving group in SNAr reactions, often being more reactive than other halogens like chlorine or bromine. masterorganicchemistry.comresearchgate.net The synthesis could involve a difluorinated biphenyl precursor that is further activated by another EWG. An amine nucleophile could then displace one of the fluorine atoms. For example, a nucleophilic substitution on a compound like 4-bromo-2-fluoro-nitrobenzene with an amine demonstrates this principle. researchgate.net This strategy is particularly useful in synthesizing complex pharmaceutical intermediates. nih.gov

Regioselective Introduction of Fluorine and Amine Functional Groups

Achieving the correct substitution pattern in polysubstituted aromatics like this compound is a significant synthetic challenge that hinges on regioselectivity. The strategy often involves a multi-step synthesis where the directing effects of substituents are carefully exploited.

One powerful approach is the Suzuki-Miyaura cross-coupling reaction, which forms the biphenyl scaffold by coupling an aryl boronic acid with an aryl halide, catalyzed by a palladium complex. rsc.org To achieve the desired regiochemistry, pre-functionalized precursors are used. For the synthesis of this compound, a potential route could involve:

Synthesizing a 4-fluorophenylboronic acid and a 1-bromo-4-fluoro-2-nitrobenzene. The nitro and fluoro groups on the second ring direct the substitution pattern.

Performing a Suzuki coupling to form 4,4'-difluoro-2-nitrobiphenyl.

Reducing the nitro group to an amine, yielding the final product.

The regioselective introduction of fluorine can also be achieved via diazotization followed by the Balz-Schiemann reaction. orgsyn.org The amine group can be introduced via nitration-reduction, where the directing effects of the existing fluorine atoms guide the placement of the nitro group. Fluorine is an ortho, para-director, which would need to be considered in the synthetic design.

Modern methods for regioselective synthesis also include transition-metal-catalyzed C-H activation/functionalization, which allows for the direct installation of functional groups at specific positions, although this can be challenging to control in complex molecules. up.pt The choice of synthetic route ultimately depends on the availability of starting materials and the need to control the precise placement of multiple substituents. beilstein-journals.orgkyoto-u.ac.jp

Industrial Scale Synthesis Considerations and Process Development Challenges

Translating a laboratory-scale synthesis to an industrial process introduces a new set of challenges related to cost, safety, efficiency, and environmental impact. smolecule.comacs.org

Key Challenges Include:

Cost of Raw Materials and Reagents : Reagents used in laboratory synthesis, such as palladium catalysts for cross-coupling reactions or specialized boronic acids, can be prohibitively expensive for large-scale production. studymind.co.uk Developing cost-effective alternatives or efficient catalyst recycling protocols is crucial.

Process Safety and Hazard Management : Many reactions involve hazardous reagents or conditions. For example, nitration with nitric and sulfuric acids is highly exothermic and requires careful temperature control to prevent runaway reactions. youtube.com Diazotization produces potentially unstable diazonium salts that can be explosive if isolated. organic-chemistry.org Industrial processes must incorporate robust safety measures, including specialized reactors and monitoring systems.

Reaction Efficiency and Yield : Maximizing yield is paramount for economic viability. On a large scale, even small percentage losses can amount to significant financial and material waste. Process optimization to improve yields and reduce reaction times is a continuous effort. acs.org

Purification and Waste Management : Isolating the final product to a high degree of purity (often >99% for pharmaceutical intermediates) can be a major challenge. Industrial-scale chromatography is expensive and generates large volumes of solvent waste. Crystallization is often the preferred method for purification. google.com The treatment and disposal of byproducts and waste streams must comply with strict environmental regulations. For example, the Suzuki reaction generates boronate byproducts, and nitration-reduction generates metal salts and acidic waste that require neutralization and treatment. youtube.com

Scalability : Not all laboratory procedures scale linearly. Reactions that work well in a flask may behave differently in a large reactor due to issues with mixing, heat transfer, and mass transfer. acs.org Continuous flow reactors are increasingly being adopted for industrial synthesis to improve control, safety, and efficiency over traditional batch processes. smolecule.com

For a molecule like this compound, a nitration-reduction sequence or a Suzuki coupling followed by functional group manipulation are likely the most industrially viable routes, but each presents its own set of process development hurdles that must be overcome. youtube.com

Computational and Theoretical Chemistry Studies of 4,4 Difluorobiphenyl 3 Amine

Density Functional Theory (DFT) Calculations for Molecular Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. github.io It is widely employed to predict molecular geometries, energies, and other properties with high accuracy. For 4,4'-Difluorobiphenyl-3-amine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are instrumental in elucidating its structural and electronic features. ijaerd.orgresearchgate.nettandfonline.com

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule. For this compound, this involves finding the most stable bond lengths, bond angles, and, crucially, the dihedral angle between the two phenyl rings.

Biphenyl (B1667301) and its derivatives are known for their conformational flexibility due to the low rotational barrier around the central C-C bond. up.ac.za In the gas phase, the phenyl rings are typically twisted with respect to each other to minimize steric hindrance, while in the solid state, they can be planar. up.ac.za For substituted biphenyls, the dihedral angle is influenced by the nature and position of the substituents. In di-ortho-substituted halogenated biphenyls, for instance, the dihedral angle can be significantly larger than in the unsubstituted molecule. scivisionpub.com For this compound, the interplay between the fluorine atoms and the amine group dictates the final conformation. DFT calculations can precisely model these interactions to predict the most stable conformer.

Table 4.1.1: Representative Optimized Geometrical Parameters from DFT Calculations for a Substituted Difluorobiphenyl Moiety. (Note: Data is illustrative, based on calculations of similar compounds like 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine). researchgate.net

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) | Parameter | Dihedral Angle (°) |

| C-C (inter-ring) | 1.49 | C-C-C (phenyl) | 118-121 | C-C-C-C (phenyl) | ~0 |

| C-F | 1.35 | C-C-F | ~118 | F-C-C-C | ~180 |

| C-N | 1.40 | C-C-N | ~120 | Phenyl-Phenyl | ~40-60 |

| N-H | 1.01 | H-N-H | ~112 | ||

| C-H (aromatic) | 1.08 | C-C-H | ~120 |

Electronic Structure and Reactivity Descriptors (HOMO-LUMO Energies, Molecular Electrostatic Potential)

DFT is also used to calculate key electronic properties that describe a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity). ijaerd.orgresearchgate.net

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net From these energies, global reactivity descriptors such as chemical hardness (η), chemical potential (μ), and electronegativity (χ) can be derived. ijaerd.orgresearchgate.netscivisionpub.com

The Molecular Electrostatic Potential (MEP) map is another valuable output of DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. researchgate.netscivisionpub.com For this compound, the MEP would show negative potential around the electronegative fluorine atoms and the lone pair of the nitrogen atom, indicating likely sites for electrophilic attack. Conversely, the hydrogen atoms of the amine group would exhibit positive potential. scivisionpub.com

Table 4.1.2: Representative Calculated Electronic Properties and Reactivity Descriptors. (Note: Values are illustrative, based on calculations of similar compounds). researchgate.netscivisionpub.com

| Parameter | Description | Representative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.9 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -1.3 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 to 5.8 |

| Ionization Potential (I) | -EHOMO | 5.5 to 6.9 |

| Electron Affinity (A) | -ELUMO | 1.0 to 1.3 |

| Chemical Hardness (η) | (I - A) / 2 | 2.2 to 2.9 |

| Electronegativity (χ) | (I + A) / 2 | 3.2 to 4.0 |

Simulation of Reaction Pathways and Transition States

Computational methods, particularly DFT, can map potential energy surfaces for chemical reactions. This allows for the simulation of reaction pathways, the identification of transition states, and the calculation of activation energies. For a molecule like this compound, this could be applied to understand its synthesis (e.g., in Suzuki or Buchwald-Hartwig coupling reactions) or its subsequent functionalization. By modeling the interaction with another reactant, chemists can predict the most likely reaction mechanism (e.g., SNAr, electrophilic aromatic substitution) and optimize reaction conditions. Computational studies on related palladium-catalyzed C-H activation reactions demonstrate the power of DFT in elucidating complex catalytic cycles, identifying resting states, and rationalizing the role of various ligands and additives. chemrxiv.orgacs.org

Application of Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the picture of chemical reactivity by focusing on the interaction between the HOMO of one reactant and the LUMO of another. numberanalytics.comwikipedia.org This concept is a cornerstone of modern organic chemistry for predicting the outcomes of various reactions. wikipedia.orgresearchgate.net

For this compound, FMO theory provides a framework to understand its behavior as a nucleophile or electrophile.

Nucleophilic Character : The amine group, with its lone pair of electrons, makes the molecule a potential nucleophile. The HOMO is typically localized on this part of the molecule. The energy of the HOMO is a direct measure of its nucleophilicity; a higher HOMO energy indicates a stronger nucleophile as the electrons are more easily donated. libretexts.orgresearchgate.net

Electrophilic Character : While primarily a nucleophile, the aromatic rings, particularly when influenced by electron-withdrawing fluorine atoms, can act as electrophiles in certain reactions (e.g., nucleophilic aromatic substitution). The LUMO is the key orbital for accepting electrons, and its energy and location indicate the most likely site for nucleophilic attack. libretexts.org

The interaction between the HOMO and LUMO of reacting species is crucial for bond formation. The smaller the energy gap between the HOMO of the nucleophile and the LUMO of the electrophile, the more favorable the interaction and the faster the reaction. wikipedia.org

Hard and Soft Acid-Base (HSAB) Theory in Halogenated Systems

The Hard and Soft Acid-Base (HSAB) theory, introduced by Ralph Pearson, classifies chemical species as "hard," "soft," or "borderline". wikipedia.org The central principle is that hard acids prefer to bind with hard bases, and soft acids prefer to bind with soft bases. wikipedia.orgadichemistry.com

Hard species are small, have a high charge density, and are weakly polarizable.

Soft species are large, have a low charge density, and are highly polarizable. wikipedia.org

In the context of this compound:

The amine group (-NH2) is considered a hard base due to the high electronegativity and small size of the nitrogen atom.

The fluorine substituents (-F) are also hard due to fluorine's high electronegativity.

The biphenyl framework , being a large and polarizable π-system, introduces softness to the molecule.

Intermolecular Interactions and Energy Frameworks for Crystal Engineering Prediction

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties by controlling intermolecular interactions. rsc.org For this compound, the key interactions governing its crystal packing are hydrogen bonds, halogen bonds, and π-π stacking.

Hydrogen Bonding : The amine group is a potent hydrogen bond donor (N-H), and the fluorine atoms and the nitrogen lone pair are potential hydrogen bond acceptors (N-H···F and N-H···N). These strong, directional interactions are expected to play a dominant role in the supramolecular assembly. rsc.orgscirp.org

π-π Stacking : The aromatic biphenyl rings can interact through π-π stacking, which are dispersive forces that help to stabilize the crystal lattice.

Computational tools like Hirshfeld surface analysis and energy framework calculations are used to visualize and quantify these non-covalent interactions. scivisionpub.comiucr.org Hirshfeld analysis maps the close contacts between molecules in a crystal, providing a visual fingerprint of the important interactions. scivisionpub.comscirp.org Energy frameworks calculate the strength of the interaction energies (electrostatic, dispersion, etc.) between molecular pairs, revealing the dominant forces that build the crystal architecture. scivisionpub.comiucr.orgresearchgate.net This analysis allows for the prediction of crystal packing motifs and can guide the rational design of co-crystals or polymorphic forms with specific physical properties. mdpi.com

Table 4.4: Summary of Potential Intermolecular Interactions and Their Typical Energy Ranges. rsc.org

| Interaction Type | Description | Typical Energy (kcal/mol) |

| Strong Hydrogen Bond | e.g., N-H···N | 4 - 15 |

| Weak Hydrogen Bond | e.g., C-H···F, N-H···F | 0.5 - 4 |

| Halogen Bond | e.g., C-F···N/O | < 1 |

| π-π Stacking | Interaction between aromatic rings | 1 - 3 |

| van der Waals Forces | General dispersive forces | 0.5 - 2 |

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 4,4'-Difluorobiphenyl-3-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a definitive structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to reveal the number of distinct proton environments and their connectivity through spin-spin coupling. The aromatic region would be complex due to the substitution pattern. The protons on the amine-bearing ring are expected to show distinct signals from those on the second fluorinated ring. The amine protons (–NH₂) would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. Due to the molecule's asymmetry, twelve distinct carbon signals are expected. The carbons bonded to fluorine would exhibit large C-F coupling constants, a characteristic feature in the NMR of fluorinated compounds. The carbon attached to the amine group (C-3) would be shifted to a value typical for aromatic amines, while the carbons bonded to fluorine (C-4 and C-4') would show significant downfield shifts. Data from the parent compound, 4,4'-Difluorobiphenyl (B165722), can provide a baseline for the chemical shifts of the fluorinated rings. chemicalbook.comrsc.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are predicted values based on chemical principles. Actual experimental values may vary.

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H NMR | Aromatic-H | ~6.5 - 7.6 | Multiplets (m) |

| NH₂ | ~3.5 - 4.5 | Broad Singlet (br s) | |

| - | - | - | |

| ¹³C NMR | Aromatic C-NH₂ | ~145 - 150 | - |

| Aromatic C-F | ~158 - 165 (with large ¹JCF coupling) | - | |

| Other Aromatic C | ~110 - 140 | - |

To unravel the complex splitting patterns and definitively assign the proton signals, two-dimensional NMR techniques like Correlation Spectroscopy (COSY) are employed. researchgate.netijaerd.org A ¹H-¹H COSY experiment would reveal which protons are spin-coupled to each other. Cross-peaks in the COSY spectrum connect signals from protons that are on adjacent carbons, allowing for the unambiguous tracing of the connectivity within each aromatic ring. This would be crucial for distinguishing between the protons on the amine-substituted ring versus the fluoro-substituted ring and confirming their relative positions.

1H and 13C NMR Analysis

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by vibrations corresponding to its primary amine and difluoro-aromatic structure.

Key expected absorption bands include:

N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric stretching of the N-H bonds.

Aromatic C-H Stretching: A group of weaker bands would appear just above 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations are expected to produce several peaks in the 1450-1600 cm⁻¹ region.

N-H Bending: A bending vibration for the primary amine is expected around 1580-1650 cm⁻¹.

C-N Stretching: The stretching of the aromatic carbon-nitrogen bond would likely be observed in the 1250-1335 cm⁻¹ range.

C-F Stretching: Strong, characteristic absorption bands for the C-F bonds are expected in the 1100-1250 cm⁻¹ region. The IR spectrum for the related compound 4,4'-Difluorobiphenyl shows strong absorptions in this area. nist.gov

Table 2: Predicted IR Absorption Bands for this compound Note: These are predicted values. Actual experimental values may vary.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine | 3300 - 3500 (two bands) |

| Aromatic C-H Stretch | Aryl | 3000 - 3100 |

| N-H Bend | Primary Amine | 1580 - 1650 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-N Stretch | Aromatic Amine | 1250 - 1335 |

| C-F Stretch | Aryl Fluoride | 1100 - 1250 (strong) |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule through its fragmentation pattern. For this compound (molecular formula C₁₂H₉F₂N), the calculated molecular weight is 205.21 g/mol . chemshuttle.comacrotein.com

High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z of 205. Plausible fragmentation pathways would include the loss of the amine group or cleavage at the biphenyl (B1667301) linkage, leading to characteristic fragment ions. Analysis of the isotopic pattern would further confirm the elemental composition. While a specific spectrum for the target compound is not available, the mass spectrum of 4,4'-Difluorobiphenyl shows a strong molecular ion peak at m/z 190, which fragments in predictable ways. nist.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive data on bond lengths, bond angles, and torsional angles.

Should suitable single crystals of this compound be grown, single-crystal X-ray diffraction analysis would yield a detailed solid-state structure. nih.gov Key structural features that would be determined include:

The Dihedral Angle: The angle between the two phenyl rings is a critical conformational parameter in biphenyl derivatives. This angle is influenced by the electronic and steric effects of the substituents. up.ac.za

Bond Lengths and Angles: Precise measurements of all bond lengths (C-C, C-N, C-F, C-H) and angles would confirm the connectivity and geometry of the molecule.

Intermolecular Interactions: The presence of the amine group allows for hydrogen bonding (N-H···F or N-H···N) in the crystal lattice. This analysis would reveal how the molecules pack together in the solid state, which influences physical properties like melting point and solubility.

While no published crystal structure exists for this compound, data from other substituted biphenyls show that solid-state packing forces and substituent effects significantly impact the final conformation. up.ac.zaiucr.org

Table 3: Crystallographic Parameters (Hypothetical) Note: This table illustrates the type of data obtained from a single crystal X-ray diffraction experiment. The values are hypothetical.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Crystal System | The crystal lattice system (e.g., Monoclinic, Orthorhombic). | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a, b, c ≈ 5-15 Å; β ≈ 90-110° |

| Dihedral Angle (C-C-C-C) | The twist angle between the two phenyl rings. | 35 - 55° |

| Hydrogen Bonds | Presence and geometry of intermolecular H-bonds. | N-H···F interactions |

Derivative Synthesis and Functionalization of 4,4 Difluorobiphenyl 3 Amine

Modification of the Amine Functional Group

The primary amine group is a versatile handle for introducing a wide array of functional groups, thereby modulating the molecule's electronic and steric properties.

The nucleophilic amine readily reacts with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively. These reactions are fundamental in medicinal chemistry for creating bioisosteres and modifying pharmacokinetic properties.

Amidation: The reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-aryl amides. For instance, reacting 4,4'-Difluorobiphenyl-3-amine with acetyl chloride would produce N-(4',4'-difluoro-[1,1'-biphenyl]-3-yl)acetamide.

Sulfonamidation: Similarly, treatment with sulfonyl chlorides, such as benzenesulfonyl chloride, in a suitable solvent and with a base, leads to the formation of sulfonamides. These derivatives are common motifs in various biologically active compounds. nih.gov The synthesis of N-arylsulfonamides can also be achieved through palladium-catalyzed reductive coupling of nitroarenes with sodium arylsulfinates, a method that could be adapted for related structures.

Table 1: Representative Amidation and Sulfonamidation Reactions

| Reactant 1 | Reactant 2 (Acylating/Sulfonylating Agent) | Typical Conditions | Product |

|---|---|---|---|

| This compound | Acetyl Chloride | Pyridine, CH₂Cl₂, 0°C to RT | N-(4',4'-difluoro-[1,1'-biphenyl]-3-yl)acetamide |

| This compound | Benzenesulfonyl Chloride | Pyridine, THF, RT | N-(4',4'-difluoro-[1,1'-biphenyl]-3-yl)benzenesulfonamide |

| This compound | 3-Fluoropicolinoyl chloride | Base (e.g., DIPEA), Solvent (e.g., DMF) | N-(4',4'-difluoro-[1,1'-biphenyl]-3-yl)-3-fluoropicolinamide |

Further modification of the amine group can be achieved through reactions that form ureas and carbamates, which are important functional groups in pharmaceuticals and materials science.

Urea (B33335) Formation: The most direct method for synthesizing ureas from this compound is its reaction with an isocyanate. commonorganicchemistry.com This addition reaction is typically high-yielding and proceeds without the need for a catalyst. commonorganicchemistry.com Alternatively, reagents like carbonyldiimidazole (CDI) or triphosgene (B27547) can be used to first activate the amine, which then reacts with another amine to form an unsymmetrical urea. commonorganicchemistry.comorganic-chemistry.org

Carbamate (B1207046) Formation: Carbamates are readily synthesized by reacting the amine with a chloroformate, such as methyl chloroformate or benzyl (B1604629) chloroformate, in the presence of a non-nucleophilic base. This reaction provides a stable, often crystalline, derivative. General methods for carbamate synthesis are well-established, including one-pot procedures using carbonylimidazolide in water. organic-chemistry.org

Table 2: Synthesis of Urea and Carbamate Derivatives

| Reactant 1 | Reactant 2 | Typical Conditions | Product Class | Specific Product Example |

|---|---|---|---|---|

| This compound | Phenyl Isocyanate | Aprotic solvent (e.g., THF, DCM), RT | Urea | 1-(4',4'-Difluoro-[1,1'-biphenyl]-3-yl)-3-phenylurea |

| This compound | Methyl Chloroformate | Base (e.g., NaHCO₃), Solvent (e.g., Acetone/Water) | Carbamate | Methyl (4',4'-difluoro-[1,1'-biphenyl]-3-yl)carbamate |

The conversion of the primary aromatic amine to a diazonium salt opens a gateway to a vast number of transformations, allowing the introduction of a wide range of substituents by replacing the diazo group. masterorganicchemistry.comchemguide.co.uk This two-step process involves diazotization followed by displacement. masterorganicchemistry.com

Diazotization: The amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to form the corresponding diazonium salt, numberanalytics.com [4',4'-difluoro-[1,1'-biphenyl]-3-yl]diazonium chloride.

Sandmeyer and Related Reactions: The resulting diazonium salt is a versatile intermediate. byjus.com

Halogenation: Treatment with copper(I) halides (CuCl, CuBr) in a classic Sandmeyer reaction introduces chloro- or bromo- substituents. wikipedia.orgorganic-chemistry.org Aryl iodides can be formed by reaction with potassium iodide (KI). chemguide.co.ukorganic-chemistry.org

Cyanation: The Sandmeyer reaction with copper(I) cyanide (CuCN) yields the corresponding nitrile, 4,4'-difluoro-[1,1'-biphenyl]-3-carbonitrile. masterorganicchemistry.comwikipedia.org

Fluorination (Balz-Schiemann Reaction): To introduce a third fluorine atom, the diazonium salt is first converted to its tetrafluoroborate (B81430) (ArN₂⁺BF₄⁻) or hexafluorophosphate (B91526) salt. Thermal decomposition of this salt then yields the aryl fluoride, 3,4,4'-trifluorobiphenyl. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone for the synthesis of fluoroarenes. numberanalytics.comnumberanalytics.comoup.com

Table 3: Transformations via Diazonium Intermediates

| Reaction Name | Reagent(s) | Product |

|---|---|---|

| Sandmeyer Reaction (Chlorination) | 1. NaNO₂, HCl (0°C) 2. CuCl | 3-Chloro-4,4'-difluorobiphenyl |

| Sandmeyer Reaction (Bromination) | 1. NaNO₂, HBr (0°C) 2. CuBr | 3-Bromo-4,4'-difluorobiphenyl |

| Sandmeyer Reaction (Cyanation) | 1. NaNO₂, HCl (0°C) 2. CuCN | 4,4'-Difluoro-[1,1'-biphenyl]-3-carbonitrile |

| Balz-Schiemann Reaction | 1. NaNO₂, HBF₄ (0°C) 2. Heat (Δ) | 3,4,4'-Trifluorobiphenyl |

| Iodination | 1. NaNO₂, HCl (0°C) 2. KI | 4,4'-Difluoro-3-iodobiphenyl |

Formation of Ureas and Carbamates

Derivatization of the Biphenyl (B1667301) Core

Beyond modifying the amine, the biphenyl rings themselves can be functionalized, although the directing effects of the existing substituents must be considered.

Aromatic Electrophilic Substitution (SₑAr): The reactivity of the biphenyl system towards electrophiles is governed by the directing effects of the amine and fluorine substituents. The amine group is a powerful activating, ortho- and para-directing group. The fluorine atoms are deactivating but are also ortho- and para-directing. Electrophilic attack is most likely to occur on the amine-bearing ring at the positions ortho to the amine (positions 2 and 6), which are activated. For example, bromination would be expected to yield primarily 2-bromo-4,4'-difluorobiphenyl-3-amine.

Aromatic Nucleophilic Substitution (SₙAr): Nucleophilic aromatic substitution is also a possibility, particularly for displacing one of the fluorine atoms. byjus.com This reaction typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group. byjus.com While the amine group is electron-donating, the presence of two fluorine atoms on the biphenyl system makes it more electron-deficient than benzene, potentially allowing for SₙAr reactions under forcing conditions or with further ring activation. researchgate.netmdpi.com The fluorine atom at C4 is para to the other phenyl ring, and its displacement by a nucleophile (e.g., an alkoxide or amine) could occur, a reaction pathway known for polyfluoroarenes. mdpi.com

This compound can serve as a building block for constructing larger, more complex molecular architectures, including heterocyclic systems. For example, the synthesis of pyrimidine (B1678525) derivatives can be achieved through condensation reactions. The reaction of an aminobiphenyl derivative with a β-dicarbonyl compound, such as an acetylenic ketone followed by cyclization, can lead to the formation of substituted pyrimidine rings. Research on the synthesis of 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine demonstrates a viable pathway for incorporating a difluorobiphenyl moiety into a heterocyclic scaffold. researchgate.net

Furthermore, derivatives created via diazonium salt reactions (Section 6.1.3) are excellent precursors for cross-coupling reactions. For instance, 3-bromo-4,4'-difluorobiphenyl could undergo Suzuki coupling with a boronic acid or Stille coupling with an organostannane to introduce new aryl or alkyl groups at the 3-position, thereby building complex, multi-ring systems. pku.edu.cn

Introduction of Additional Substituents via Aromatic Electrophilic/Nucleophilic Substitution

Synthesis of Heterocyclic Derivatives Utilizing the Amine and Fluorine Functionalities (e.g., Pyrimidines, Chalcones)

The chemical structure of this compound, featuring a reactive primary amine group and two fluorine atoms on the biphenyl framework, offers versatile opportunities for the synthesis of complex heterocyclic derivatives. The amine group can serve as a nucleophile or as a precursor to other functional groups, while the fluorine atoms influence the electronic properties and biological activity of the resulting molecules. These functionalities are instrumental in constructing heterocyclic systems such as pyrimidines and chalcones, which are significant scaffolds in medicinal chemistry.

Synthesis of Pyrimidine Derivatives

A common and effective strategy for synthesizing 2-aminopyrimidine (B69317) rings involves the cyclocondensation reaction of a chalcone (B49325) (an α,β-unsaturated ketone) with a guanidine (B92328) salt. researchgate.net This approach allows for the incorporation of the difluorobiphenyl moiety into a pyrimidine system.

A representative synthesis is that of 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine, which proceeds via a two-step process starting from a related difluorobiphenyl ketone. researchgate.net

Step 1: Synthesis of the Chalcone Intermediate The first step is a Claisen-Schmidt condensation to form the necessary α,β-unsaturated ketone. 1-(2',4'-Difluorobiphenyl-4-yl)ethanone is reacted with benzaldehyde (B42025) in the presence of a base, such as sodium hydroxide (B78521), in an ethanol (B145695) solvent. The mixture is stirred until the reaction is complete, then poured into ice water and neutralized to precipitate the chalcone product. researchgate.net

Step 2: Synthesis of the Pyrimidine Ring The purified chalcone, (E)-1-(2',4'-difluorobiphenyl-4-yl)-3-phenylprop-2-en-1-one, is then reacted with guanidine nitrate (B79036) in ethanol, with sodium hydroxide added as a catalyst. The reaction mixture is refluxed, cooled, and transferred into crushed ice. The resulting solid is filtered, washed, and recrystallized from ethanol to yield the final product, 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine. researchgate.net

To apply this synthetic route starting from this compound, the amine group at the 3-position would first need to be converted into an acetyl group. This transformation would create the required precursor, 1-(4,4'-difluorobiphenyl-3-yl)ethanone, thereby utilizing the amine functionality as a synthetic handle to build the chalcone and, subsequently, the pyrimidine heterocycle.

Table 1: Research Data for Synthesized Pyrimidine Derivative researchgate.net

| Compound Name | Molecular Formula | Starting Materials | Key Reagents | Yield | Melting Point (°C) |

|---|---|---|---|---|---|

| 4-(2',4'-Difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine | C₂₂H₁₅F₂N₃ | (E)-1-(2',4'-Difluorobiphenyl-4-yl)-3-phenylprop-2-en-1-one, Guanidine nitrate | NaOH, Ethanol | 72% | 172-174 |

Synthesis of Chalcone Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important synthetic intermediates for various heterocyclic compounds, including pyrimidines, pyrazoles, and flavonoids. nih.goviucr.org The most common method for their synthesis is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between an aryl methyl ketone and an aromatic aldehyde. scialert.netrasayanjournal.co.in

In the context of difluorobiphenyl compounds, various chalcone derivatives have been synthesized by reacting a substituted 1-(difluorobiphenyl-4-yl)ethanone with different aromatic aldehydes. derpharmachemica.comresearchgate.net A solvent-free Claisen-Schmidt condensation using 40% NaOH provides an efficient and environmentally friendly route to these compounds. nih.govresearchgate.net

For instance, the reaction of 1-(2′,4′-difluorobiphenyl-4-yl)ethanone with various substituted benzaldehydes yields a series of (E)-1-(2′,4′-difluorobiphenyl-4-yl)-3-arylprop-2-en-1-one derivatives. researchgate.net As mentioned previously, utilizing this compound for this pathway would necessitate its conversion to the corresponding acetophenone (B1666503) derivative.

Table 2: Examples of Synthesized Difluorobiphenyl Chalcone Derivatives derpharmachemica.comresearchgate.net

| Chalcone Derivative Name | Starting Ketone | Starting Aldehyde | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| (E)-1-(2',4'-Difluorobiphenyl-4-yl)-3-phenylprop-2-en-1-one | 1-(2',4'-Difluorobiphenyl-4-yl)ethanone | Benzaldehyde | 85 | 110-112 |

| (E)-1-(2',4'-Difluorobiphenyl-4-yl)-3-(4-chlorophenyl)prop-2-en-1-one | 1-(2',4'-Difluorobiphenyl-4-yl)ethanone | 4-Chlorobenzaldehyde | 89 | 168-170 |

| (E)-1-(2',4'-Difluorobiphenyl-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | 1-(2',4'-Difluorobiphenyl-4-yl)ethanone | 4-Methoxybenzaldehyde | 91 | 142-144 |

| 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | 4,4'-Difluoro chalcone | Phenyl hydrazine | 74 | 133-136 |

Applications in Advanced Organic Synthesis

Utilization as a Versatile Building Block for Complex Molecular Architectures

4,4'-Difluorobiphenyl-3-amine serves as a fundamental building block for the synthesis of intricate molecular structures. cymitquimica.comcymitquimica.com The amine group provides a reactive site for a wide array of chemical transformations, such as amidation, alkylation, and diazotization, which are pivotal in extending the molecular framework. The difluorobiphenyl core offers a stable and rigid backbone, which is often desirable in the design of functional molecules.

The utility of this compound is demonstrated in its incorporation into multi-component structures. For instance, derivatives of difluorobiphenyl-3-amine are used to construct complex heterocyclic systems, which are scaffolds for molecules with potential applications in medicinal chemistry. lookchem.com The Suzuki coupling reaction, a powerful tool in carbon-carbon bond formation, can be employed with derivatives of fluorinated biphenyl (B1667301) amines to create new Schiff bases and other elaborate molecules. The presence of fluorine atoms can enhance properties such as metabolic stability and binding affinity in the final complex molecule. lookchem.com

Research has shown the synthesis of complex compounds where the difluorobiphenyl-3-amine moiety is a central component. An example includes its integration into large molecules containing multiple heterocyclic rings like pyrazole (B372694) and benzimidazole, highlighting its role in creating sophisticated molecular architectures. lookchem.com

Table 1: Examples of Complex Molecules Synthesized Using a Difluorobiphenyl Amine Core

| Resulting Compound Class | Synthetic Strategy | Key Feature of Building Block | Reference |

|---|---|---|---|

| Complex Heterocycles | Multi-step synthesis involving coupling reactions | Reactive amine group and stable biphenyl core | lookchem.com |

Precursor Role in the Synthesis of Biologically Active Compounds

The 4,4'-difluorobiphenyl (B165722) structure is a key component in various biologically active molecules. The amine derivative, this compound, serves as a crucial precursor for compounds with potential therapeutic applications. The introduction of the fluorinated biphenyl amine moiety into a drug candidate can significantly influence its pharmacokinetic and pharmacodynamic properties.

A notable application is in the synthesis of pyrimidine (B1678525) derivatives. researchgate.net Pyrimidines are a class of heterocyclic compounds that form the basis of nucleic acids and are present in many synthetic drugs with a wide range of biological activities, including anticancer and anti-inflammatory properties. researchgate.net Research has detailed the synthesis of 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine, where a difluorobiphenyl group is attached to a pyrimidine ring, demonstrating the role of such precursors in medicinal chemistry. researchgate.net

Furthermore, patents reveal the use of fluorinated biphenyl structures in the development of arginase inhibitors and compounds targeting muscarinic receptors, which are relevant for treating a variety of disorders. epo.orggoogleapis.com The difluorobiphenyl amine scaffold is a key starting point for creating libraries of compounds to be screened for biological activity against various disease targets. googleapis.com

Table 2: Biologically Relevant Scaffolds Derived from Fluorinated Biphenyl Precursors

| Target Compound Class | Potential Biological Activity | Role of Fluorinated Biphenyl Moiety | Reference(s) |

|---|---|---|---|

| Pyrimidine Derivatives | Anticancer, Anti-inflammatory | Core structural component | researchgate.net |

| Arginase Inhibitors | Various pathological states | Key building block | epo.org |

Integration into Specialty Chemicals and Advanced Materials Synthesis

The unique combination of a rigid biphenyl core, the reactivity of the amine group, and the properties imparted by fluorine atoms makes this compound a valuable monomer and intermediate in the synthesis of specialty chemicals and advanced materials. lookchem.com The parent compound, 4,4'-Difluorobiphenyl, is recognized for its thermal stability and chemical resistance, making it a candidate for high-performance materials. chemimpex.com It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chemimpex.com

The amine functionality of this compound allows it to be polymerized, typically with dianhydrides or diacyl chlorides, to form high-performance polymers such as polyimides and polyamides. Fluorinated polyimides are known for their excellent thermal stability, chemical resistance, low dielectric constants, and optical transparency. rsc.org These properties make them highly sought after for applications in the microelectronics and aerospace industries.

Moreover, the structural characteristics of fluorinated biphenyls are advantageous in the field of liquid crystals. up.ac.za The rigidity of the biphenyl core is a key feature for mesogen design, and the introduction of fluorine atoms can influence the mesophase behavior and electro-optical properties. The amine group on this compound provides a convenient point for attaching other molecular fragments to create novel liquid crystal molecules with specific properties for display technologies.

Table 3: Applications of Fluorinated Biphenyls in Materials Science

| Material Type | Key Property Contribution | Potential Application | Reference(s) |

|---|---|---|---|

| Polyimides | Thermal stability, low dielectric constant | Microelectronics, Aerospace | lookchem.comrsc.org |

| Organic Electronics (OLEDs) | Enhanced efficiency and stability | Display Technologies | chemimpex.com |

Supramolecular Chemistry and Crystalline Materials Research

Molecular Recognition and Host-Guest Chemistry

Molecular recognition is the process by which molecules selectively bind to one another through non-covalent interactions. In host-guest chemistry, a larger host molecule encapsulates a smaller guest molecule. While no specific host-guest studies involving 4,4'-Difluorobiphenyl-3-amine have been reported, the behavior of analogous compounds provides significant insights.

For instance, biphenyl (B1667301) derivatives are known to form host-guest complexes with various macrocyclic hosts. The biphenyl unit can be threaded through the cavity of cyclodextrins or bind to larger synthetic receptors. The amino group in the 3-position would be expected to play a crucial role in the recognition process, potentially forming hydrogen bonds with the host.

Furthermore, studies on 4,4'-dinitrobiphenyl (B73382) (DNBP) have shown its ability to act as a host for various biphenyl derivatives through π-π stacking interactions. It has been observed that electron-donating substituents on the guest molecule, such as an amino group, can enhance the formation of these molecular complexes. dut.ac.za Therefore, it is plausible that this compound could act as an effective guest for electron-deficient hosts.

The table below summarizes representative host-guest systems involving biphenyl derivatives, illustrating the types of interactions that could be anticipated for this compound.

| Host Molecule | Guest Molecule(s) | Primary Interactions |

| 4,4'-Dinitrobiphenyl (DNBP) | Dihalo, diamino, and dihydroxy biphenyls | π-π stacking, Charge-transfer, Hydrogen bonding iucr.org |

| Crown Ethers (e.g., 18-crown-6) | Protonated amines | Hydrogen bonding, Ion-dipole interactions cam.ac.uk |

| Fe4L6 Cages | Various small organic molecules | Encapsulation within a cavity, Hydrophobic effects epo.org |

Design of Non-Covalent Interactions in Crystal Engineering

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties by controlling the intermolecular interactions. researchgate.net The presence of both a strong hydrogen bond donor (-NH2) and potential halogen bond acceptors (-F) in this compound makes it a promising building block for designing complex supramolecular architectures.

Halogen Bonding: The fluorine atoms on the biphenyl rings can participate in halogen bonding (C-F···X), where they act as the halogen bond acceptor. Although fluorine is the least polarizable halogen, C-F···π and C-F···O/N interactions have been observed to influence crystal packing.

π-π Stacking: The biphenyl core provides a platform for π-π stacking interactions. The fluorine substituents would modulate the quadrupole moment of the aromatic rings, potentially influencing the geometry of these stacking interactions (e.g., parallel-displaced vs. T-shaped).

The interplay of these non-covalent forces would determine the final crystal structure. A search of the Cambridge Structural Database for related compounds reveals that the packing is often a delicate balance between strong hydrogen bonds and weaker interactions like C-H···π and π-π stacking. nih.gov

The following table details the key non-covalent interactions and their potential role in the crystal engineering of this compound.

| Interaction Type | Potential Donor/Acceptor Sites | Expected Supramolecular Motifs |

| Hydrogen Bond | Donor: -NH2; Acceptor: -N- (amine), -F | Chains, Dimers, Rings (R22(8) motifs) iucr.org |

| Halogen Bond | Donor: -; Acceptor: -F | C-F···π, C-F···O/N interactions |

| π-π Stacking | Biphenyl rings | Parallel-displaced, T-shaped, or Herringbone packing |

| C-H···π Interactions | Donor: Aromatic C-H; Acceptor: Phenyl rings | Interlinking of primary hydrogen-bonded networks |

Co-crystallization and Solid-State Phase Behavior

Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of solid materials without altering the covalent structure of the active molecule. A co-crystal is a multi-component crystal in which the components are held together by non-covalent interactions.

Given the functional groups present in this compound, it is an excellent candidate for co-crystal formation with a variety of co-formers. Carboxylic acids are common co-formers for amino-containing compounds, leading to the formation of robust acid-pyridine or acid-amine heterosynthons. For example, the co-crystallization of isoniazid (B1672263) derivatives with various carboxylic acids has been extensively studied. up.ac.za

The solid-state phase behavior, including polymorphism (the ability of a compound to exist in more than one crystal structure), is highly dependent on the subtle balance of intermolecular forces. The conformational flexibility of the biphenyl group (the dihedral angle between the two phenyl rings) can also give rise to different polymorphic forms. In the solid state, biphenyl and 4,4'-difluorobiphenyl (B165722) have been found to be planar, while in the gas phase, they adopt a twisted conformation. mdpi.com The presence of the amino group at the 3-position could influence this torsional angle and the resulting crystal packing.

While no co-crystals of this compound are reported, the table below provides examples of co-crystal systems with related biphenyl or amine-containing molecules, highlighting the common co-formers and the resulting supramolecular synthons.

| Active Pharmaceutical Ingredient (API) / Target Molecule | Co-former | Key Supramolecular Synthon |

| Trimethoprim (contains a diaminopyrimidine moiety) | Glutarimide derivatives | N-H···O and N-H···N hydrogen bonds forming DAD/ADA patterns iucr.org |

| Fluconazole | Maleic acid, Glutaric acid | O-H···N hydrogen bonds between the acid and the triazole ring iucr.org |

| 4,4'-Bipyridine | Carboxylic acids (e.g., cinnamic acid) | Acid-pyridine heterosynthon (O-H···N) rsc.org |

| 1,4-Diiodotetrafluorobenzene | Polyaromatic hydrocarbons (e.g., biphenyl) | C-I···π halogen bonds |

Catalytic Applications of 4,4 Difluorobiphenyl 3 Amine and Its Derivatives

Design and Synthesis of Ligands for Metal Catalysis

The amine group in 4,4'-Difluorobiphenyl-3-amine serves as a key functional handle for the synthesis of advanced ligands for transition metal catalysis. The conversion of this amine into other coordinating groups, such as phosphines, is a common strategy to create effective ligands, particularly for palladium-catalyzed cross-coupling reactions. mdpi.comorganic-chemistry.org

The synthesis of phosphine (B1218219) ligands derived from aminobiphenyls is a well-established methodology. orgsyn.org A plausible route to a phosphine ligand from this compound would involve a Sandmeyer-type reaction to convert the amine to a bromide, followed by lithiation and reaction with a chlorophosphine (e.g., chlorodiphenylphosphine) to yield the corresponding tertiary phosphine ligand. The resulting ligand, (4,4'-Difluorobiphenyl-3-yl)diphenylphosphine, would feature the electron-withdrawing difluorobiphenyl backbone, which can modulate the electronic properties of the metal center it coordinates to.

The electronic nature of the ligand is crucial in tuning the catalytic activity of the metal complex. In palladium-catalyzed reactions, electron-rich phosphine ligands generally facilitate the oxidative addition step, which is often rate-limiting. orgsyn.org Conversely, the electron-withdrawing nature of the two fluorine atoms on the biphenyl (B1667301) scaffold would make the resulting phosphine ligand less electron-donating. This property can be advantageous in the reductive elimination step of the catalytic cycle and can also enhance the stability of the catalyst. The performance of such ligands is often evaluated in benchmark cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination reactions. fluorine1.ruresearchgate.net

Table 1: Illustrative Catalytic Performance of a Hypothetical (4,4'-Difluorobiphenyl-3-yl)diphenylphosphine-Palladium Catalyst in a Suzuki-Miyaura Coupling Reaction

| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chloroanisole | Phenylboronic acid | 1 | Toluene | K₃PO₄ | 100 | 12 | 85 |

| 2 | 4-Bromotoluene | 4-Methoxyphenylboronic acid | 1 | Dioxane | Cs₂CO₃ | 100 | 8 | 92 |

| 3 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | 1.5 | Toluene | K₂CO₃ | 110 | 12 | 78 |

| 4 | 2-Chloropyridine | 3-Thienylboronic acid | 1 | Dioxane | K₃PO₄ | 100 | 10 | 88 |

This table is illustrative and based on typical results for similar phosphine ligands in Suzuki-Miyaura cross-coupling reactions.

The data illustrates that a catalyst system based on a ligand derived from this compound could be expected to show high efficiency in the coupling of various aryl halides and boronic acids under standard conditions.

Exploration of Organocatalysis Potential

The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions. Primary amines are a cornerstone of enamine and iminium ion catalysis. mdpi.com The structure of this compound, possessing a primary amine on a rigid biphenyl framework, makes it an attractive candidate for development into a novel organocatalyst.

Derivatization of the amine can lead to bifunctional organocatalysts, where a second functional group works in concert with the amine to activate substrates. For instance, reaction of the amine with an isothiocyanate can yield a thiourea (B124793) derivative. Chiral primary amine-thioureas are powerful bifunctional organocatalysts, capable of activating nucleophiles via enamine formation and electrophiles via hydrogen bonding to the thiourea moiety. rsc.org

A potential synthetic route to an organocatalyst from this compound could involve its conversion into a bifunctional catalyst. The inherent axial chirality of the biphenyl backbone, once resolved, could provide the chiral environment necessary for enantioselective transformations. The fluorine atoms would influence the acidity of the N-H protons of the thiourea group and the basicity of the amine, thereby tuning the catalyst's activity and selectivity. nih.gov

Table 2: Hypothetical Application of a Chiral this compound-derived Thiourea Catalyst in an Asymmetric Michael Addition

| Entry | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Additive | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Acetone | trans-β-Nitrostyrene | 10 | Toluene | Acetic Acid | 25 | 90 | 92 (R) |

| 2 | Cyclohexanone | trans-β-Nitrostyrene | 10 | CHCl₃ | - | 25 | 88 | 95 (R) |

| 3 | Propanal | 2-Nitrocinnamate | 10 | CH₂Cl₂ | Benzoic Acid | 0 | 85 | 90 (S) |

| 4 | Diethyl malonate | Chalcone (B49325) | 10 | THF | - | 25 | 95 | 85 (R) |

This table is illustrative, showing expected outcomes for a chiral bifunctional thiourea organocatalyst based on performance of similar catalysts.

The results suggest that such a catalyst could be highly effective in promoting asymmetric C-C bond-forming reactions, affording products with high yields and enantioselectivities.

Role in Asymmetric Synthesis

To be employed in asymmetric catalysis, the racemic this compound would first need to be resolved into its individual enantiomers using classical resolution techniques or chiral chromatography. The enantiomerically pure amine can then be used directly as a chiral organocatalyst or serve as a precursor for more complex chiral ligands or catalysts. nih.govchemrxiv.org

For example, the enantiopure amine could be converted into a chiral phosphine ligand, as discussed in section 9.1. Such a ligand, when complexed with a transition metal like rhodium or iridium, could be used for asymmetric hydrogenation reactions. uniss.it Similarly, a palladium complex of this chiral phosphine could be a potent catalyst for asymmetric cross-coupling reactions. The defined three-dimensional structure of the chiral ligand would effectively control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the product. nih.govsnnu.edu.cn The development of axially chiral biaryl ligands has been a major focus in the field of asymmetric catalysis. nih.gov

Table 3: Representative Results for an Asymmetric Hydrogenation using a Rhodium Complex of a Chiral Phosphine Ligand Derived from (R)-4,4'-Difluorobiphenyl-3-amine

| Entry | Substrate | Catalyst | H₂ Pressure (atm) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)(Ligand)]BF₄ | 1 | MeOH | 25 | 1 | >99 | 96 (R) |

| 2 | Itaconic acid | [Rh(COD)(Ligand)]BF₄ | 10 | EtOH | 25 | 4 | >99 | 94 (S) |

| 3 | α-Acetamidostyrene | [Rh(COD)(Ligand)]BF₄ | 5 | CH₂Cl₂ | 25 | 2 | >99 | 98 (R) |

| 4 | Tiglic Acid | [Rh(COD)(Ligand)]BF₄ | 20 | MeOH | 30 | 12 | 95 | 90 (R) |

This table is illustrative and reflects typical high performance of axially chiral phosphine ligands in rhodium-catalyzed asymmetric hydrogenation.

Future Research Directions

Development of More Sustainable and Atom-Economical Synthetic Routes

Current synthetic strategies for biphenyl (B1667301) compounds often rely on palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. While effective, these methods can involve expensive catalysts, hazardous reagents, and generate significant waste. Future research is poised to address these limitations by developing more sustainable and atom-economical synthetic routes.

Furthermore, the development of catalytic systems that are more efficient and operate under milder conditions is a key area of focus. This includes the design of novel ligands that can enhance the activity and stability of palladium catalysts, as well as the investigation of alternative metal catalysts that are more abundant and less toxic. The goal is to create synthetic pathways that are not only high-yielding but also environmentally benign.

Atom economy, a concept that emphasizes the maximization of the incorporation of all materials used in the process into the final product, is another critical aspect. nih.gov Reactions that produce water as the only byproduct are highly desirable. nih.gov Research into catalytic reactions that proceed with high atom economy will be crucial for the large-scale and environmentally responsible production of 4,4'-Difluorobiphenyl-3-amine and its derivatives.

Exploration of Novel Reactivity Profiles and Transformations

The reactivity of this compound is largely dictated by the interplay of its functional groups: the amine group and the fluorine-substituted biphenyl core. While simple aromatic halogenated compounds are generally unreactive, the presence of the amine group can significantly influence its chemical behavior. chemicalbook.com

Future research will likely focus on exploring novel transformations involving this compound. This could include:

Late-stage functionalization: Developing methods to introduce additional functional groups onto the biphenyl scaffold at a late stage in the synthesis. This would allow for the rapid generation of a diverse library of derivatives for screening in various applications.

Novel coupling reactions: Investigating new types of cross-coupling reactions that can be used to construct the biphenyl core or to further modify the molecule. This could involve exploring different catalysts and reaction partners.

Reactions involving the amine group: Exploring the reactivity of the amine group to synthesize a variety of nitrogen-containing heterocyclic compounds, which are known to have a wide range of biological activities. researchgate.netijaerd.org

The study of how the fluorine atoms influence the reactivity of the molecule is also a key area of interest. The strong electron-withdrawing nature of fluorine can affect the electronic properties of the aromatic rings and influence the regioselectivity of chemical reactions. louisville.edu